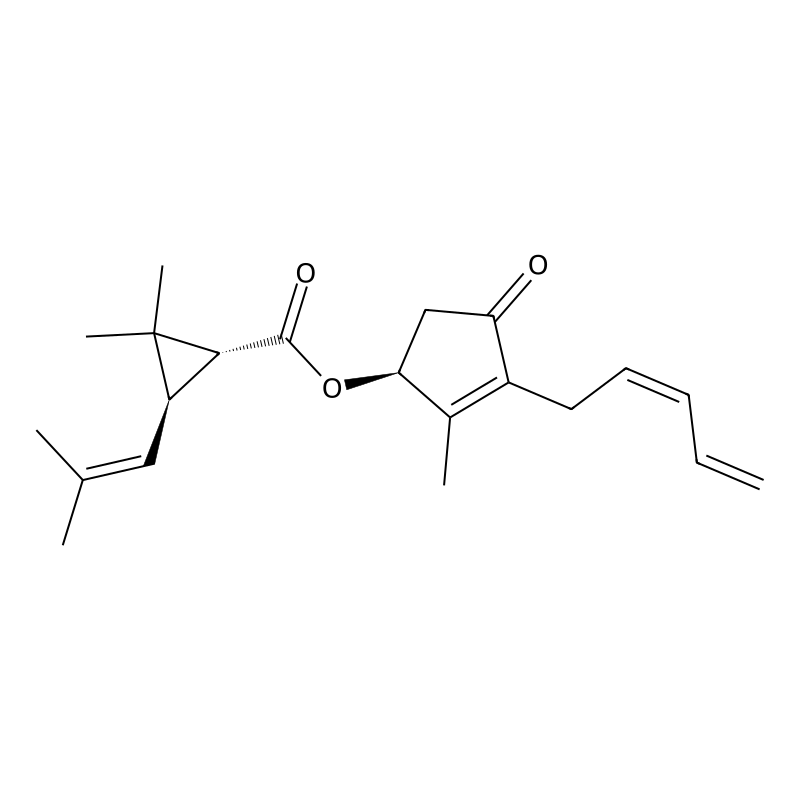

Pyrethrin I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in kerosene, ethylene dichloride, nitromethane.

Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether

In water, 0.2 mg/L (temperature not specified)

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action

Scientists have extensively studied the insecticidal properties of Pyrethrin I to understand its mode of action and develop effective pest control strategies. Research shows that Pyrethrin I disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This disrupts nerve impulses, leading to paralysis and ultimately death of the insect [Source: National Pesticide Information Center (NPIC) - ].

Development of Synthetic Insecticides

Pyrethrin I has served as a valuable model for the development of synthetic insecticides called pyrethroids. These synthetic analogs offer several advantages over Pyrethrin I, including improved stability, longer-lasting effects, and broader spectrum of activity against various insects. Research has compared the effectiveness and safety profiles of Pyrethrin I and various pyrethroids to optimize their use in pest management [Source: Discovery and development of pyrethroid insecticides - ].

Neurotoxicity Studies

Pyrethrin I, alongside other pyrethroids, has been used in research to investigate the neurotoxic effects of insecticides. Scientists have employed these compounds to study nerve signal transmission, understand the mechanisms of neuronal damage, and assess the potential risks associated with exposure to these insecticides [Source: Current Research on the Safety of Pyrethroids Used as Insecticides - ].

Pyrethrin I is a natural insecticide derived from the flowers of the chrysanthemum plant, specifically the species Chrysanthemum cinerariifolium. It is one of the two main components of pyrethrins, the other being pyrethrin II. Pyrethrin I is characterized by its chemical structure, which includes a cyclopropane core and is classified as a terpenoid. Its molecular formula is and it is primarily known for its effectiveness in pest control due to its ability to disrupt the nervous systems of insects .

Pyrethrin I acts as a neurotoxin for insects. It disrupts the insect's nervous system by targeting sodium ion channels in nerve cells. This disrupts nerve impulses, leading to paralysis and death of the insect.

Physical and Chemical Properties

- Molecular Formula: C21H28O3 []

- Molar Mass: 328.44 g/mol []

- Physical State: Colorless to light yellow viscous liquid

- Melting Point: Not reported in publicly available scientific literature

- Boiling Point: Decomposes before boiling

- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone

- Toxicity: Low for mammals, but can irritate skin and eyes.

- Flammability: Flammable liquid.

- Reactivity: Can decompose under heat, light, and alkali.

The estimated rate constant for its vapor-phase reaction with hydroxyl radicals is approximately .

The primary biological activity of pyrethrin I is its insecticidal effect. It acts on voltage-gated sodium channels in the nerve cells of insects, causing prolonged excitation and eventual paralysis. This hyperexcitation occurs because pyrethrin I delays the closure of these sodium channels, leading to repeated nerve firings that disrupt normal motor functions . The compound is generally considered safe for mammals due to its rapid degradation in the environment and lower toxicity compared to synthetic analogues like pyrethroids .

Pyrethrin I can be synthesized through various methods, including:

- Natural Extraction: Obtained from chrysanthemum flowers through solvent extraction or steam distillation.

- Biosynthesis: Involves enzymatic processes where dimethylallyl pyrophosphate condenses to form the cyclopropane structure characteristic of pyrethrins .

- Chemical Synthesis: Laboratory synthesis mimicking natural pathways has been developed but is less common due to the availability of natural sources .

Pyrethrin I is widely used in various applications:

- Agricultural Insecticides: Effective against a broad range of pests in crops.

- Household Products: Found in many household insecticides and pet care products.

- Public Health: Used for controlling mosquitoes and other vectors that transmit diseases.

- Veterinary Medicine: Employed in products designed for livestock and pets .

Studies on interaction with other compounds have shown that pyrethrin I can be combined with synergists such as piperonyl butoxide. These synergists enhance its efficacy by inhibiting enzymes that would otherwise detoxify pyrethrin I within insects, allowing for lower doses to be effective while maintaining insecticidal activity .

Research indicates that while pyrethrin I has relatively low toxicity to mammals, exposure can lead to allergic reactions or respiratory issues in sensitive individuals .

Pyrethrin I shares similarities with several other compounds, particularly synthetic pyrethroids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Pyrethrin II | Similar insecticidal properties; one less methyl group than Pyrethrin I. | |

| Allethrin | Synthetic; longer-lasting and more toxic than natural pyrethrins. | |

| Permethrin | Widely used synthetic pyrethroid; more stable in sunlight than pyrethrins. | |

| Cypermethrin | Synthetic; effective against a wide range of pests; higher toxicity to mammals. |

Uniqueness of Pyrethrin I

Pyrethrin I is unique due to its natural origin and rapid degradation profile compared to synthetic alternatives like pyrethroids, which tend to have longer environmental persistence and higher toxicity levels. Its specific action mechanism on sodium channels also differentiates it from other insecticides, making it a preferred choice for organic farming practices where natural pest control methods are prioritized .

Phytochemical Discovery and Evolutionary Significance

Pyrethrin I ((1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate ester of (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadienylcyclopent-2-en-1-ol) was first isolated from pyrethrum flowers in the early 20th century. Its structural elucidation involved collaborative efforts by Japanese and European chemists:

- 1923: Yamamoto identified the cyclopropane ring in pyrethrum extracts.

- 1924: Nobel laureates Staudinger and Ruzicka characterized the acid moiety, though inaccuracies persisted.

- 1944: LaForge and Barthel definitively established pyrethrin I’s structure, distinguishing it from pyrethrin II (which features a carboxymethyl group).

Chemical and Physical Properties

| Property | Pyrethrin I |

|---|---|

| Molecular formula | C₂₁H₂₈O₃ |

| Molecular weight | 328.45 g/mol |

| Boiling point | 170°C |

| Vapor pressure (25°C) | 2.03 × 10⁻⁵ mmHg |

| Water solubility | 0.2 mg/L |

| Log P (octanol-water) | 4.5 |

Pyrethrin I’s bioactivity stems from its stereochemistry: the (1R,3R)-chrysanthemic acid and (1S)-pyrethrolone confer rapid insect knockdown by targeting voltage-gated sodium channels.

Traditional and Historical Use in Pest Control

Pyrethrum’s insecticidal use dates to ancient China (1000 BCE), where crushed flowers repelled pests. By the 19th century, Persian powder (pyrethrum-based) became a European household staple. Kenya emerged as a production hub in the 1920s, with its high-altitude flowers yielding 70% global pyrethrins by the 1950s. The Pyrethrum Board of Kenya (1934) standardized extraction, though mismanagement later disrupted the industry.

Key Historical Milestones:

- 1930s–1940s: Pyrethrin I dominated aerosol formulations for mosquito control during WWII, replacing toxic organochlorines.

- 1956: Kenya’s first crude extract plant enhanced global exports, though synthetic analogs soon overshadowed natural extracts.

Transition from Pyrethrins to Synthetic Pyrethroids

The photolability of pyrethrin I (half-life <24 hours outdoors) spurred synthetic innovations. Elliott’s permethrin (1973), featuring a dichlorovinyl group, marked the first photostable pyrethroid.

Structural Evolution:

- First-generation pyrethroids (e.g., allethrin): Mimicked natural esters but retained photolability.

- Type I pyrethroids (e.g., permethrin): Incorporated halogenated vinyl groups (Cl/Br) for UV stability ($$t_{1/2}$$ = 10–100 days).

- Type II pyrethroids (e.g., deltamethrin): Added α-cyano groups to enhance nerve membrane binding.

Comparative Efficacy:

| Compound | Photostability ($$t_{1/2}$$) | Mammalian Toxicity (LD₅₀, rat oral) |

|---|---|---|

| Pyrethrin I | <1 day | 1,500 mg/kg |

| Permethrin | 30–60 days | 4,000 mg/kg |

| Deltamethrin | >100 days | 135 mg/kg |

The shift to synthetics like etofenprox (low fish toxicity) addressed ecological concerns but retained pyrethrin I’s molecular logic.

Chrysanthemoyl Moiety Formation via DMAPP Condensation

The trans-chrysanthemic acid moiety of Pyrethrin I originates from the irregular condensation of dimethylallyl diphosphate (DMAPP). Chrysanthemyl diphosphate synthase (CDS), a plastidial enzyme, catalyzes the head-to-middle coupling of two DMAPP molecules to form chrysanthemyl diphosphate (CPP) [1] [2]. Structural analysis reveals that CDS shares homology with farnesyl diphosphate synthase but diverges in its catalytic mechanism, producing a cyclopropane ring characteristic of CPP [1]. Recombinant CDS expressed in Escherichia coli confirms its ability to generate CPP, which is subsequently hydrolyzed to trans-chrysanthemol by endogenous phosphatases [2].

In T. cinerariifolium, CPP undergoes oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield trans-chrysanthemic acid. Heterologous expression of TcCDS in tomato fruits demonstrated a 97% conversion efficiency of DMAPP to trans-chrysanthemic acid, with 62% sequestered as malonylglycosides [2]. This highlights the metabolic channeling of monoterpenoid precursors toward pyrethrin biosynthesis.

Table 1: Key Enzymes in Chrysanthemoyl Moiety Biosynthesis

| Enzyme | Function | Localization |

|---|---|---|

| Chrysanthemyl diphosphate synthase (CDS) | DMAPP condensation to CPP | Plastid |

| Alcohol dehydrogenase (ADH) | Oxidizes trans-chrysanthemol to aldehyde | Cytosol |

| Aldehyde dehydrogenase (ALDH) | Oxidizes aldehyde to trans-chrysanthemic acid | Cytosol |

Pyrethrolone Biosynthesis through Oxylipin Pathways

Pyrethrolone, the alcohol component of Pyrethrin I, derives from jasmonic acid (JA) via the oxylipin pathway. Linolenic acid is oxidized by a trichome-specific lipoxygenase (TcLOX1) to 13-hydroperoxylinolenic acid, which is further metabolized to jasmone through allene oxide synthase (AOS) and oxophytodienoate reductase (OPR) [4] [5]. Jasmone is hydroxylated by cytochrome P450 monooxygenase (CYP71) to jasmolone, which is desaturated by CYP82Q3 (pyrethrolone synthase) to form pyrethrolone [3].

Coexpression of TcLOX1 and TcCDS in trichomes suggests metabolic coupling between JA and monoterpenoid pathways [4]. In transgenic Nicotiana benthamiana, transient expression of TcJMH (jasmone hydroxylase) and TcPYS (pyrethrolone synthase) confirmed the two-step conversion of jasmone to pyrethrolone [3].

Tissue-Specific Gene Expression in Tanacetum cinerariifolium

Pyrethrin I biosynthesis is restricted to glandular trichomes on floral ovaries and achenes. Transcriptomic analyses reveal that TcCDS, TcLOX1, TcJMH, and TcPYS are exclusively expressed in trichomes [3] [4]. In situ hybridization localizes TcCDS mRNA to secretory cells of trichomes, aligning with the accumulation of trans-chrysanthemic acid in these structures [1] [2]. Similarly, TcLOX1 expression correlates with lipoxygenase activity in trichome extracts, underscoring compartmentalization of pyrethrin precursors [4].

Developmental regulation ensures peak gene expression during flower maturation. Quantitative PCR shows TcCDS transcripts peak 10–15 days post-anthesis, coinciding with maximal pyrethrin accumulation [2]. This temporal control optimizes resource allocation between defense metabolites and reproductive structures.

Regulatory Mechanisms: Jasmonic Acid Signaling and MYC2 Transcription Factors

Jasmonic acid (JA) orchestrates pyrethrin biosynthesis through transcriptional activation of pathway genes. Exogenous JA application upregulates TcCDS, TcLOX1, and TcPYS expression by 4- to 7-fold [3] [6]. The basic helix-loop-helix transcription factor MYC2 binds to G-box cis-elements in promoters of JA-responsive genes, including TcCDS and TcLOX1 [6]. RNA interference silencing of TcMYC2 in T. cinerariifolium reduces pyrethrin content by 80%, confirming its regulatory centrality [6].

Cross-talk between JA and other phytohormones fine-tunes pyrethrin production. Salicylic acid antagonizes JA signaling, suppressing TcCDS expression under pathogen stress [6]. Conversely, synergism with ethylene enhances trichome-specific gene expression, suggesting adaptive modulation of pyrethrin synthesis in response to biotic threats [6].

Voltage-Gated Sodium Channel Modulation

Pyrethrin I exerts its primary insecticidal activity through the modulation of voltage-gated sodium channels in insect nervous systems. The compound binds to two distinct pyrethroid receptor sites, designated as pyrethroid receptor site 1 (PyR1) and pyrethroid receptor site 2 (PyR2), which are located within the transmembrane domains of the sodium channel alpha subunit [1].

The molecular mechanism involves the binding of pyrethrin I to the sodium channel in a state-dependent manner. Research has demonstrated that pyrethrin I preferentially binds to sodium channels in the open state, with significantly lower affinity for channels in the closed or inactivated states . This binding pattern results in the prolonged opening of sodium channels, disrupting normal neuronal electrical signaling and leading to the characteristic "knockdown" effect observed in insects.

Electrophysiological studies using cockroach sodium channels expressed in Xenopus oocytes have revealed that pyrethrin I, along with other natural pyrethrins, shows comparable potencies in inhibiting sodium channel inactivation but demonstrates variable potencies in inhibiting channel deactivation . Unlike synthetic pyrethroids, the action of pyrethrin I does not depend on or become enhanced by repeated channel activation, indicating a distinct mechanism of action from its synthetic counterparts.

The binding of pyrethrin I to sodium channels produces characteristic sodium tail currents following membrane depolarization-repolarization cycles. These tail currents reflect the prolonged opening of pyrethrin I-modified sodium channels and serve as a quantitative measure of channel modification . In voltage-clamp experiments, pyrethrin I induces tail currents with relatively short decay times compared to synthetic pyrethroids, typically lasting 20-50 milliseconds versus 200-1000 milliseconds for synthetic compounds .

Dual-Target Repellency Mechanisms with (E)-β-Farnesene (EBF)

The repellency mechanism of pyrethrin I involves a sophisticated dual-target system that operates in conjunction with (E)-β-farnesene, a minor component of pyrethrum extract . This dual-target mechanism represents a novel paradigm in insect behavior modification that extends beyond simple sodium channel activation.

The primary component of this dual-target system involves pyrethrin I activation of voltage-gated sodium channels, while (E)-β-farnesene specifically activates odorant receptor 31 (AaOr31) in the sbt-1A neurons of mosquito antennae . Research has demonstrated that pyrethrin I and pyrethrin II activate sst-1A neurons in mosquito antennae, contributing to the olfactory component of repellency .

The synergistic interaction between pyrethrin I and (E)-β-farnesene produces a potent repellency effect that is significantly greater than the sum of their individual actions. Behavioral assays have shown that (E)-β-farnesene enhances pyrethrin I repellency at concentrations as low as 4 parts per million, while (E)-β-farnesene alone at these concentrations does not evoke any repellency . This enhancement is specific to pyrethrins and does not occur with other plant-derived repellents that cannot activate sodium channels.

The molecular basis for this synergistic effect appears to involve the hyper-activation of sodium channels by pyrethrin I, which enhances the AaOr31-mediated repellency pathway activated by (E)-β-farnesene . The synergism can be observed even when pyrethrin I concentrations are reduced to 1-10 parts per million, levels that alone do not elicit repellency. This suggests that the dual-target mechanism allows for effective repellency at significantly lower concentrations than would be required for either component alone.

Comparative Analysis of Pyrethrin I vs. Pyrethroid Interactions

The molecular interactions of pyrethrin I with sodium channels differ significantly from those of synthetic pyrethroids in several key aspects. While both compound classes target the same pyrethroid receptor sites (PyR1 and PyR2) on voltage-gated sodium channels, their binding characteristics and functional outcomes exhibit distinct patterns [1].

Pyrethrin I demonstrates a molecular weight of 328.4 g/mol and maintains the natural cyclopropane ester structure characteristic of chrysanthemic acid derivatives . In contrast, synthetic pyrethroids typically possess molecular weights ranging from 372-500 g/mol and feature modified synthetic ester structures designed to enhance photostability and persistence .

The binding site specificity analysis reveals that pyrethrin I exhibits dual-site binding to both PyR1 and PyR2 receptor sites, similar to synthetic pyrethroids. However, the binding affinity and kinetic parameters differ substantially between the two compound classes. Pyrethrin I shows moderate binding affinity with EC₂₀ values typically ranging from 10-50 μM, while synthetic pyrethroids often demonstrate higher binding affinities .

A critical distinction lies in the use-dependent enhancement patterns. Synthetic pyrethroids show enhanced modification of sodium channels upon repetitive stimulation, with modification increasing 2.3- to 3.4-fold through repeated channel activation . In contrast, pyrethrin I does not exhibit use-dependent enhancement, indicating that its action neither depends on nor is enhanced by repeated channel activation .

The duration of tail currents provides another key differentiating factor. Pyrethrin I produces relatively short tail currents lasting 20-50 milliseconds, while synthetic pyrethroids generate significantly longer tail currents extending from 200 milliseconds to several minutes . This difference in tail current duration correlates with the varying degrees of channel deactivation inhibition between the two compound classes.

Species-Specific Selectivity: Insect vs. Mammalian Channels

The species-specific selectivity of pyrethrin I represents a crucial aspect of its insecticidal activity profile, providing the molecular basis for its relative safety in mammals compared to insects. This selectivity stems from fundamental differences in sodium channel structure and function between arthropods and vertebrates .

The primary determinant of species-specific selectivity lies in a critical amino acid difference at position 918 in insect sodium channels versus the corresponding position 874 in mammalian channels . Insect sodium channels possess a methionine residue at this position, while mammalian channels contain an isoleucine residue. This single amino acid substitution dramatically affects pyrethrin I sensitivity, with insect channels showing approximately 100-fold higher sensitivity than mammalian channels .

Experimental validation of this selectivity mechanism has been demonstrated through site-directed mutagenesis studies. When the isoleucine residue at position 874 in rat sodium channels was replaced with methionine (I874M mutation), the resulting channels showed a 100-fold increase in deltamethrin sensitivity, approaching the sensitivity levels observed in insect channels . This finding provides direct molecular evidence for the amino acid-based selectivity mechanism.

Additional factors contributing to species-specific selectivity include differences in metabolic detoxification capabilities. Mammals possess efficient enzymatic systems for pyrethrin I metabolism, rapidly converting the compound into less toxic metabolites that are readily excreted . In contrast, insects have limited metabolic detoxification capacity for pyrethrin I, allowing the compound to accumulate at target sites and maintain its insecticidal activity .

The selectivity index for pyrethrin I between insects and mammals is approximately 100-fold, indicating that concentrations effective against insects have minimal impact on mammalian systems . This selectivity profile extends across multiple insect species, including Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus, and Drosophila melanogaster, all of which possess the methionine residue at the critical position and demonstrate high sensitivity to pyrethrin I .

Temperature-dependent effects also contribute to species-specific selectivity. Pyrethrin I exhibits a negative temperature coefficient, showing increased effectiveness at temperatures below 25°C . This characteristic favors activity against insects, which are typically more active at ambient temperatures where pyrethrin I effectiveness is maximized, while providing additional safety margins for warm-blooded mammals.

Color/Form

XLogP3

Density

LogP

log Kow = 5.9

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

... The insecticide has been considered so innocuous that an ointment containing 0.75% pyrethrin was recommended for treatment of scabies, and such use led to only a few cases of dermatitis, some of doubtful relation to the treatment. Pyrethrins have been used extensively for the control of human body lice.

Mechanism of Action

Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/

The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current.

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/

Vapor Pressure

2.03X10-5 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Drug Warnings

Local irritation incl erythema, pruritus, urticaria, edema, eczema, & slight corneal erosion & stromal edema may occur & ... contact with face, eyes, mucous membranes, & urethral meatus should be avoided. ... Pyrethrins with piperonyl butoxide should not be applied to acutely inflamed skin or raw, weeping surfaces. ... The drug should not be used more than twice in 24 hours. /Pyrethrins/

Because commercial formulations are irritating to the eyes and mucous membranes, they should not be used to treat P. pubis infestations of the eyelashes.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Most potent insecticidal ingredient of pyrethrum flowers.

Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.

Purified separate isomers or mixtures of isomers are available only in laboratory; they are too expensive for practical use. /Pyrethrins/

For more General Manufacturing Information (Complete) data for PYRETHRIN I (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

There is no evidence that synergists incr toxicity of the pyrethrins to mammals. /pyrethrins/

Antioxidants used to help protect insecticidal residues of pyrethrins include minute concn of pyrocatechol, pyrogallol, & hydroquinone; 1-benzene-azo-2-naphthol is used to protect against the effects of sunlight.

... Extract containing pyrethrum & piperonyl butoxide /was applied/ to chorio-allantoic membrane /of chick embryo/ & produced damaged testes with absence of gonadocytes in the surviving chicken embryo. /Pyrethrum extract/

Stability Shelf Life

Pyrethrums are highly unstable in the presence of light, moisture, and air. Whole flowers decompose more slowly than ground flowers or dust. Stored powders lose about 20% of their potency in one year. The potency of the pyrethrums can best be preserved in sealed, lightproof containers kept at lower temperatures. /Pyrethrum/

Pyrethrins are decomposed by exposure to light with loss of insecticidal activity. They are rapidly oxidized and inactivated by air. /Pyrethrins/

... As the pyrethrins approach 100% purity, their stability decreases; pyrethrin I & II are less stable than the other compounds. /Pyrethrins/

Stable >10 yr in absence of light, at ambient temperature.